1-N-Cbz-3-(methylaminomethyl)azetidine
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Overview
Description
1-N-Cbz-3-(methylaminomethyl)azetidine is a chemical compound characterized by the presence of an azetidine ring substituted with a benzyl carbamate (Cbz) group and a methylaminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-Cbz-3-(methylaminomethyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Carbamate Group: The benzyl carbamate group is introduced via a reaction with benzyl chloroformate.
Addition of the Methylaminomethyl Group: The methylaminomethyl group is added through a nucleophilic substitution reaction involving methylamine.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-N-Cbz-3-(methylaminomethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the methylaminomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methylamine, benzyl chloroformate.
Major Products:
Oxidation Products: Oxidized derivatives of the azetidine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
1-N-Cbz-3-(methylaminomethyl)azetidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-Cbz-3-(methylaminomethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function and signaling pathways.
Alteration of Cellular Processes: Affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
1-N-Cbz-3-(aminomethyl)azetidine: Similar structure but lacks the methyl group.
1-N-Cbz-3-(ethylaminomethyl)azetidine: Contains an ethyl group instead of a methyl group.
1-N-Cbz-3-(propylaminomethyl)azetidine: Contains a propyl group instead of a methyl group.
Uniqueness: 1-N-Cbz-3-(methylaminomethyl)azetidine is unique due to the presence of the methylaminomethyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
benzyl 3-(methylaminomethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-12-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHWCQYKDLBRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824267-06-2 |
Source
|
Record name | benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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